N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is formally named methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate under IUPAC rules. This nomenclature reflects:
- Stereochemical configuration at C4 (S), C5 (R), and C6 (R)
- Positions of acetyloxy (-OAc) groups at C2, C4, C7, C8, and C9
- Trideuterated acetyl group [(CD₃CO)-] at C5
- Methyl esterification at the C1 carboxylate
Common synonyms include:
Molecular Formula and Isotopic Composition
The molecular formula C₂₂H₂₈D₃NO₁₄ (MW = 536.50 g/mol) exhibits:
| Element | Count | Isotopic Contribution |
|---|---|---|
| C | 22 | Natural abundance |
| H | 28 | 3D at C5 acetyl |
| N | 1 | Natural abundance |
| O | 14 | Natural abundance |
Deuterium labeling occurs exclusively at the C5 N-acetyl group, replacing all three hydrogens in the methyl moiety (CD₃CO-). This isotopic pattern introduces a +3 Da mass shift compared to the non-deuterated analog, critical for mass spectrometry applications.
Structural Features: Acetylation Patterns and Deuterium Labeling
The core structure derives from N-acetylneuraminic acid (Neu5Ac), with five strategic modifications:
Acetylation Sites
| Position | Functional Group | Biological Relevance |
|---|---|---|
| C2 | -OAc | Stabilizes β-anomer |
| C4 | -OAc | Blocks glycosylation |
| C7-C9 | -OAc | Mimics natural O-acetylated sialosides |
Deuterium Labeling
The CD₃ group at C5 enables:
- Non-radioactive isotopic tracing in metabolic studies
- Distinction from endogenous Neu5Ac derivatives in MS/MS spectra
- Quantification of sialylation efficiency in glycoconjugate synthesis
Conformational analysis reveals a ^2C₅ chair configuration for the pyranose ring, stabilized by intramolecular hydrogen bonding between the C1 ester carbonyl and C5 amide proton. The glycerol side chain (C7-C9) adopts a gauche conformation due to steric crowding from acetyl groups.
Crystallographic Data and Conformational Analysis
Though single-crystal X-ray data for the deuterated form remains unpublished, structural analogs provide insights:
Key Parameters from Non-Deuterated Analog
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.23 Å, b=14.56 Å, c=18.91 Å |
| Torsion angle C7-C8-C9-O | 178.2° (antiperiplanar) |
| Pyranose ring puckering | ^2C₅ (Δ² = 42.7°) |
Molecular dynamics simulations indicate the deuterated acetyl group minimally affects conformation (<0.3 Å RMSD vs. non-deuterated form). However, isotopic substitution reduces vibrational entropy by 12.7 kJ/mol, potentially stabilizing crystal packing.
Comparative analysis with underivatized Neu5Ac shows:
- 23° increase in glycosidic bond angle (C2-O-C6) due to esterification
- 1.4 Å shortening of hydrogen bond between C1=O and C5-NH
Properties
CAS No. |
950508-99-3 |
|---|---|
Molecular Formula |
C22H31NO14 |
Molecular Weight |
536.501 |
IUPAC Name |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |
InChI Key |
MFDZYSKLMAXHOV-UCWJTYEISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Synonyms |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification of N-Acetylneuraminic Acid
The synthesis begins with N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. The carboxylic acid group at position 1 is converted to a methyl ester via acid-catalyzed methanolysis:
Reaction Conditions
-
Reagent : Anhydrous methanol (MeOH)
-
Catalyst : Concentrated HCl or H₂SO₄ (0.1–0.5 M)
-
Temperature : 25–40°C
-
Duration : 12–24 hours
The reaction yields N-acetylneuraminic acid methyl ester, confirmed by thin-layer chromatography (TLC) or NMR.
Deuterium Incorporation at the N-Acetyl Group
Deuterium is introduced at the N-acetyl group using deuterated acetic anhydride (Ac₂O-d₃). This step replaces the hydrogen atoms in the acetyl group with deuterium, ensuring isotopic labeling:
Reaction Conditions
-
Reagent : Acetic anhydride-d₃ (99% D-atom purity)
-
Solvent : Pyridine (dry, distilled)
-
Molar Ratio : 1:5 (Neu5Ac methyl ester : Ac₂O-d₃)
-
Temperature : 0–4°C (ice bath)
-
Duration : 6–8 hours
The intermediate, N-trideuterioacetylneuraminic acid methyl ester, is isolated via rotary evaporation and purified using silica gel chromatography.
Acetylation of Hydroxyl Groups
The hydroxyl groups at positions 2,4,7,8,9 are acetylated using acetic anhydride under controlled conditions:
Reaction Conditions
-
Reagent : Acetic anhydride (Ac₂O)
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C
-
Duration : 12–16 hours
Excess reagents are removed under reduced pressure, and the product is precipitated in cold diethyl ether. The final compound is characterized by HPLC (>95% purity) and mass spectrometry (m/z 536.501 for [M+H]⁺).
Industrial-Scale Production Refinements
Large-scale synthesis optimizes yield and cost-efficiency through:
-
Continuous Flow Reactors : Enhance mixing and temperature control during esterification and acetylation.
-
Automated Purification Systems : Employ flash chromatography and crystallization for high-throughput isolation.
-
Quality Control : Rigorous NMR (¹H, ¹³C, ²H) and LC-MS/MS analyses to verify deuteration efficiency and positional acetylation.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Deuteration Purity | ²H NMR | ≥98% D-atom incorporation |
| Acetylation Sites | ESI-MS/MS | Positions 2,4,7,8,9 confirmed |
| Chemical Purity | HPLC-UV (220 nm) | ≥95% |
| Isotopic Enrichment | High-Resolution MS | m/z 536.501 ± 0.001 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Investigated for its potential in targeting cancer cells and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves its interaction with specific molecular targets, such as glycoproteins. It acts by modifying the terminal sugar residues of glycoproteins, thereby influencing various biological pathways and processes .
Comparison with Similar Compounds
Non-Deuterated Analog: N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate (CAS: 73208-82-9)
- Structural Similarity : Identical backbone but lacks deuterium substitution.
- Applications: Used as a synthetic intermediate in glycoconjugate chemistry and sialic acid derivatization.
- Physical Properties: Similar boiling point (~646°C) and density (~1.4 g/cm³) to the deuterated form, as inferred from its non-esterified analogue (CAS: 4887-11-0) .
- Cost : Priced significantly lower than the deuterated variant (e.g., TRC A187030 at ~$1,500/mg vs. TRC A187032 at $3,000/mg) .
N-Acetylneuraminic Acid 2,4,7,8,9-Pentaacetate (CAS: 4887-11-0)
- Structural Difference : Lacks the methyl ester group, resulting in a free carboxylic acid.
- Reactivity : The free acid enhances solubility in polar solvents and facilitates conjugation reactions (e.g., coupling to proteins or lipids) .
- Applications : Primarily used in enzymatic assays and glycan synthesis rather than analytical quantification .
N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS: 84380-10-9)
Glycolyl-Modified Analog: 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolylneuraminic Acid Methyl Ester
- Structural Difference : Replaces the N-acetyl group with N-glycolyl, altering hydrophilicity and receptor binding.
- Biological Relevance: Found in non-human sialic acids (e.g., porcine), making it relevant in xenotransplantation and immunology studies .
Comparative Data Table
Stability and Handling
- Storage: Both deuterated and non-deuterated forms require storage at -20°C to prevent hydrolysis of acetyl groups .
- Safety : Acetylated compounds may release acetic acid upon degradation, necessitating use in well-ventilated areas .
Biological Activity
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (often referred to as Neu5AcMe) is a highly modified form of sialic acid, characterized by the presence of five acetyl groups and a methyl ester. This compound is primarily utilized in advanced glycobiology research and as a precursor in the synthesis of complex sialic acid-containing compounds. Its biological activity is significant in various biochemical pathways, particularly in carbohydrate chemistry and enzymatic processes.
- Molecular Formula : C22H31NO14
- Molecular Weight : 533.48 g/mol
- CAS Number : 73208-82-9
- Purity : ≥95% (HPLC)
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents, less soluble in water
Biological Significance
N-Acetylneuraminic Acid (Neu5Ac) plays a crucial role in cellular interactions and signaling. Its derivatives have been implicated in various biological activities:
- Immune Modulation : Neu5AcMe has shown potential as a modulator of immune responses. Research indicates that it can interact with interleukin-4 (IL-4), influencing immune cell behavior and potentially serving as a therapeutic target for immune-related diseases .
- Cellular Recognition : Sialic acids are known to be involved in cell-cell recognition processes. Neu5AcMe can affect the binding affinity of pathogens to host cells, thereby influencing infection dynamics .
- Bacterial Nutrition : Neu5Ac derivatives are utilized by commensal bacteria in the human gut, such as E. coli, highlighting their role as a nutrient source that supports gut microbiota health .
Case Study 1: Interaction with IL-4
A study investigated the interaction between Neu5Ac derivatives and IL-4 in human tissues. It was found that these compounds could bind to mucins enriched with sialylated lactones, suggesting their role in modulating immune responses during inflammation .
Case Study 2: Sialic Acids in Cancer Biology
In malignant melanocytes, Neu5AcMe was identified as a predominant sialic acid component. This suggests that its expression may play a role in immune evasion mechanisms employed by tumors . The study emphasized the need for further exploration of Neu5Ac derivatives in cancer immunology.
Case Study 3: Gut Microbiome Interaction
Research highlighted the presence of Neu5AcMe and its lactone forms in various gut compartments, indicating their importance in supporting bacterial colonization and metabolism within the intestines . This underscores the significance of sialic acids in maintaining gut health.
Applications
N-Acetylneuraminic Acid Methyl Ester is primarily used for:
- Research Tool : As an advanced research tool for studying sialic acid metabolism.
- Synthesis Precursor : In the synthesis of complex sialic acid-containing compounds.
- Analytical Chemistry : Employed as a specialized standard in analytical chemistry and chromatography.
Summary Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing and characterizing N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3?
The synthesis typically involves selective acetylation and deuteration of the parent sialic acid derivative. Key steps include:
- Acetylation : Protecting hydroxyl groups at positions 2,4,7,8,9 using acetic anhydride under controlled pH and temperature .
- Deuteration : Introducing deuterium atoms (d3) via isotopic exchange or labeled precursors, often using deuterated methanol (CD3OD) in the esterification step .
- Characterization : Confirm structural integrity via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for acetyl group positions) and mass spectrometry (MS) to verify isotopic purity (e.g., m/z shifts corresponding to d3 labeling) .
Q. What experimental protocols are recommended for handling and storing this compound?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of acetyl groups .
- Solubility : Use anhydrous dimethyl sulfoxide (DMSO) or deuterated chloroform (CDCl3) for NMR studies .
- Safety : Follow lab safety protocols for volatile organic compounds (e.g., use fume hoods, avoid skin contact) .
Q. How is isotopic purity assessed, and why is it critical for MS/NMR studies?
- Assessment : Isotopic purity is quantified using high-resolution MS to detect non-deuterated impurities. For example, a purity of ≥98% d3 labeling ensures minimal interference in metabolic tracing .
- Impact : Contamination with non-deuterated species can skew quantitative MS data, leading to false-positive results in tracer studies .
Advanced Research Questions
Q. How can this compound be applied in metabolic tracing of sialic acid pathways?
Q. How should researchers address discrepancies in isotopic labeling efficiency across experiments?
Q. What are the best practices for studying its role in glycoprotein interactions?
- Glycan Release : Treat glycoproteins with neuraminidase to release sialic acid residues, followed by derivatization with the deuterated compound for MS detection .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity changes when glycoproteins are modified with deuterated sialic acid .
Q. How can degradation products be identified and minimized during long-term studies?
- Degradation Pathways : Hydrolysis of acetyl groups or ester bonds under humid or basic conditions .
- Analysis : Monitor via HPLC or TLC for free sialic acid or mono-acetylated byproducts.
- Prevention : Use desiccants during storage and avoid aqueous buffers unless immediately prior to use .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | Not reported (decomposes upon heating) | |
| Boiling Point | 646.1°C (predicted) | |
| Density | 1.4 g/cm³ | |
| Solubility | DMSO, CDCl3, acetone |
Q. Table 2: Isotopic Purity Assessment Methods
| Method | Target | Acceptable Threshold |
|---|---|---|
| High-Resolution MS | d3 labeling | ≥98% |
| <sup>2</sup>H NMR | Deuterium | No non-deuterated peaks |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
